molecular formula C21H25BrN2 B11944843 N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide CAS No. 853343-98-3

N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide

Katalognummer: B11944843
CAS-Nummer: 853343-98-3
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: QYICTCZJFSVFLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, with more than 85% of all biologically active compounds containing this structural motif . The quinoline scaffold, in particular, is a privileged structure in drug discovery due to its diverse biological activities and ability to interact with various biological targets. As a functionalized quinoline derivative, N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide is a chemical of high interest for early-stage pharmaceutical research and development. Its molecular architecture suggests potential as a key intermediate or precursor in the synthesis of more complex molecules. Researchers can leverage this compound in the exploration of new therapeutic agents, particularly in areas such as oncology and infectious diseases, where similar quinoline-based compounds have shown significant activity . The specific substitution pattern on the quinoline core makes it a valuable scaffold for constructing targeted chemical libraries and conducting structure-activity relationship (SAR) studies. This product is intended for use in a controlled laboratory environment by qualified researchers. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

853343-98-3

Molekularformel

C21H25BrN2

Molekulargewicht

385.3 g/mol

IUPAC-Name

2-phenyl-N,N-di(propan-2-yl)quinolin-4-amine;hydrobromide

InChI

InChI=1S/C21H24N2.BrH/c1-15(2)23(16(3)4)21-14-20(17-10-6-5-7-11-17)22-19-13-9-8-12-18(19)21;/h5-16H,1-4H3;1H

InChI-Schlüssel

QYICTCZJFSVFLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C(C)C.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation of 2-(Trifluoromethyl)aniline with Aryl/Alkyl Ketones

The foundational step involves condensing 2-(trifluoromethyl)aniline (10 ) with a ketone bearing phenyl and alkyl groups. For N,N-diisopropyl-2-phenyl-4-quinolinamine, the ketone reactant is typically acetophenone diethyl ketal or a derivative yielding the phenyl-substituted quinoline backbone. The reaction proceeds via nucleophilic addition of the aniline’s amino group to the ketone’s carbonyl carbon, forming a ketimine intermediate (12 ).

Reaction Conditions :

  • Solvent: Anhydrous ether (Et₂O) or acetonitrile (MeCN).

  • Base: Lithium dialkylamide (e.g., lithium diisopropylamide, LDA) at −20°C to 0°C.

  • Time: 1.5–12 hours.

  • Yield: 60–85% after purification.

Anionic Cyclization of Ketimine Intermediate

The ketimine (12 ) undergoes cyclization in the presence of LDA, which deprotonates the α-carbon to the trifluoromethyl group, initiating a 6-endo-dig cyclization. This step eliminates all three fluorine atoms from the trifluoromethyl group, forming the quinoline core. The diisopropylamino group is introduced via the lithium amide reagent (e.g., LDA).

Critical Parameters :

  • Temperature : −20°C to −10°C for secondary amines.

  • Molar Ratio : 4:1 (LDA:ketimine) to ensure complete deprotonation.

  • Workup : Quenching with water, followed by extraction with dichloromethane (DCM) and drying over Na₂SO₄.

Hydrobromide Salt Formation

The free base is treated with hydrobromic acid (HBr) in ethanol, yielding the hydrobromide salt. Crystallization from ethanol/hexanes mixtures enhances purity.

Purification :

  • Chromatography : Silica gel with hexanes/triethylamine/ethanol (7:2:1).

  • Crystallization : Ethanol recrystallization achieves >95% purity.

Chloro-Quinoline Amination Method

Synthesis of 4-Chloro-2-phenylquinoline

This route begins with 4-hydroxy-2-phenylquinoline, converted to the 4-chloro derivative using phosphorus oxychloride (POCl₃) under reflux.

Reaction Conditions :

  • POCl₃ (excess) at 110°C for 4–6 hours.

  • Yield: 70–80% after neutralization and filtration.

Nucleophilic Aromatic Substitution

The 4-chloro intermediate reacts with diisopropylamine under high-temperature conditions (120–150°C) in a polar aprotic solvent (e.g., DMF or DMSO).

Limitations :

  • Yield : Historically low (30–40%) due to steric hindrance from diisopropyl groups.

  • Side Reactions : Competing hydrolysis or decomposition at elevated temperatures.

Comparative Analysis of Synthetic Routes

ParameterKetimine CyclizationChloro-Quinoline Amination
Steps 23
Overall Yield 60–85%30–40%
Reaction Time 6–24 hours24–48 hours
Purification Complexity Moderate (chromatography)High (multiple crystallizations)
Scalability HighLow

The ketimine route outperforms the chloro-quinoline method in yield and scalability, though it requires stringent anhydrous conditions.

Mechanistic Insights and Side Reactions

Ketimine Cyclization Mechanism

  • Deprotonation : LDA abstracts the α-hydrogen, generating a resonance-stabilized enolate.

  • Cyclization : The enolate attacks the adjacent imine carbon, forming the quinoline ring.

  • Fluorine Elimination : Trifluoromethyl group loses all fluorine atoms as fluoride ions.

Common Side Products

  • Dihydroquinolines : From incomplete aromatization.

  • N-Alkylation Byproducts : Due to excess alkylating agents in amination steps.

Optimization Strategies

Solvent Systems

  • Cyclization Step : Tetrahydrofuran (THF) improves LDA solubility versus Et₂O.

  • Salt Formation : Ethanol/hexanes (1:3) minimizes co-solvent impurities.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates amination reactions by 20%.

Analytical Characterization

TechniqueKey Data
¹H NMR (CDCl₃)δ 1.2 (d, 12H, CH(CH₃)₂), 7.3–8.1 (m, 9H, aromatic)
LC-MS [M+H]⁺ m/z 305.2, [M+Na]⁺ m/z 327.2
Melting Point 198–200°C (decomposition)

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a reagent in various organic synthesis reactions, particularly in the formation of complex molecular structures.
  • Ligand in Coordination Chemistry : It is utilized as a ligand for metal coordination complexes, enhancing the properties of the resulting compounds.

Biological Activities

  • Antimicrobial Properties : Studies have shown that N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
PathogenActivityReference
E. coliModerate
S. aureusStrong
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Its mechanism of action involves intercalation into DNA, which can lead to apoptosis in cancer cells. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines.
Cell LineIC50 (µM)Reference
COLO2050.32
H4600.89

Medical Applications

  • Drug Development : The compound is being explored for its therapeutic effects, particularly as a lead compound for new drug formulations targeting cancer and infectious diseases . Its ability to modulate enzyme activity makes it a valuable candidate for further pharmacological studies.

Case Study 1: Anticancer Activity

In a study assessing the anticancer activity of this compound, researchers treated COLO205 and H460 cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. This suggests potential for developing effective cancer therapies based on this compound's structure.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common bacterial strains. The findings revealed that the compound exhibited strong antibacterial effects, particularly against Staphylococcus aureus, highlighting its potential for use in treating bacterial infections.

Wirkmechanismus

The mechanism of action of N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its quinoline core structure.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Molecular Weight: Eletriptan hydrobromide (462.43) and dextromethorphan hydrobromide (370.33) are significantly larger than pyridine hydrobromide (160.01), reflecting their complex heterocyclic structures. N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide likely has a higher molecular weight than pyridine hydrobromide due to its extended quinoline backbone and substituents.
  • Solubility : Hydrobromide salts generally exhibit improved aqueous solubility. Eletriptan hydrobromide’s water solubility and citalopram hydrobromide’s dissolution in acidic media highlight this trend. The target compound may follow similar solubility patterns, though steric hindrance from its bulky substituents could reduce solubility compared to simpler salts.

Pharmacological and Therapeutic Profiles

  • Eletriptan hydrobromide : A 5-HT₁B/1D receptor agonist used for acute migraine relief . Its sulfonyl and indole groups contribute to receptor selectivity.
  • Dextromethorphan hydrobromide : An NMDA receptor antagonist and sigma-1 agonist, combined with bupropion for depression .
  • Citalopram hydrobromide : A selective serotonin reuptake inhibitor (SSRI) with dissolution optimized for bioavailability in gastric conditions .

Research Findings and Analytical Methods

Dissolution and Stability Testing

Citalopram hydrobromide’s dissolution protocol (Apparatus 1 at 100 rpm in pH 1.5 buffer, analyzed via UV absorption at 239 nm) exemplifies standard methods for hydrobromide salts. Similar approaches could assess the target compound’s dissolution profile, though its UV absorbance wavelength may differ due to structural variation.

Biologische Aktivität

N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. The process can be summarized as follows:

  • Starting Materials : 2-phenyl-4-quinolinamine and isopropyl bromide.
  • Reaction Conditions : The reaction is conducted in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and solvents like ethanol or acetonitrile under heated conditions to enhance yield.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, likely through interactions with specific enzymes or receptors involved in microbial metabolism. The compound's mechanism of action may involve:

  • Enzyme Inhibition : By binding to microbial enzymes, the compound disrupts essential metabolic pathways, leading to cell death.
  • Receptor Modulation : Interaction with microbial receptors can alter signaling pathways crucial for growth and replication.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, indicating promising results against multiple cancer cell lines. Key findings include:

  • Cell Viability Assays : In vitro studies using MTT assays have demonstrated that this compound exhibits significant antiproliferative effects on cancer cells, with IC50 values comparable to established chemotherapeutics.
    Cell LineIC50 (µM)
    COLO2050.32
    H4600.89
    Hep3B0.75
  • Mechanism of Action : Molecular docking studies suggest that the compound may induce apoptosis by interacting with tubulin, effectively disrupting mitotic processes. This interaction leads to G2/M phase arrest and downregulation of cyclins involved in cell cycle progression.

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Study on COLO205 Cells : A study published in PMC demonstrated that treatment with this compound led to a significant reduction in cell viability at concentrations as low as 0.32 µM, indicating its potency as an anticancer agent .
  • Mechanistic Insights : Another investigation utilized molecular docking techniques to reveal that the compound binds effectively within the colchicine-binding site of tubulin, providing insights into its potential as an antimitotic agent .

Q & A

Q. What are the optimal synthetic routes for N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step routes, starting with functionalization of the quinoline core. For example:

  • Step 1: Introduce the phenyl group at position 2 via Friedel-Crafts alkylation or palladium-catalyzed coupling.
  • Step 2: Amine substitution at position 4 using diisopropylamine under nucleophilic conditions.
  • Step 3: Salt formation with hydrobromic acid (HBr) in anhydrous ethanol to yield the hydrobromide salt .
    Characterization:
  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm substitution patterns and salt formation (e.g., shifts in amine protons due to HBr interaction) .
  • HPLC: Monitor reaction progress and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve protonation sites and hydrogen-bonding patterns in the hydrobromide salt (critical for understanding stability and solubility) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS in positive ion mode to detect [M+H]+^+ and bromide counterion) .
  • FTIR: Identify N-H stretching vibrations (2500–3000 cm1^{-1}) and bromide ion interactions (broad bands near 2400 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with structural similarity to quinoline-based inhibitors (e.g., kinase or G protein-coupled receptors) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity with NADH-coupled detection) at varying concentrations (1 nM–10 µM) .
    • Cellular Uptake: Measure cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Reproducibility: Validate assays across independent labs using standardized protocols (e.g., NIH guidelines for cell viability assays) .
  • Metabolite Interference: Perform LC-MS/MS to rule out degradation products or off-target interactions .
  • Structural Analog Comparison: Benchmark activity against related compounds (e.g., N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide) to identify structure-activity relationships (SAR) .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for coupling efficiency in aryl amination .
  • Solvent Optimization: Use aprotic solvents (e.g., DMF or THF) to reduce hydrolysis of intermediates .
  • Temperature Control: Employ microwave-assisted synthesis to reduce reaction time and side-product formation (e.g., 100°C for 30 minutes vs. 24 hours conventional heating) .

Q. What challenges arise in analyzing the hydrobromide salt’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Solubility: Conduct equilibrium solubility studies in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments .
  • Hygroscopicity Testing: Monitor weight gain under controlled humidity (40–80% RH) to assess salt stability .
  • Degradation Pathways: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify decomposition products .

Q. How can computational methods enhance understanding of this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., quinoline-binding kinases) .
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess dynamic interactions (e.g., hydrogen bonding with ATP-binding pockets) .
  • QSAR Modeling: Corrogate electronic parameters (e.g., logP, polar surface area) with experimental IC50_{50} values to refine SAR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.